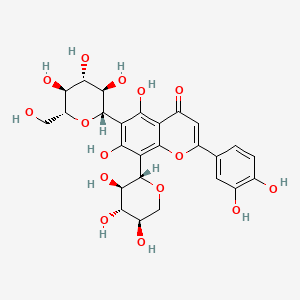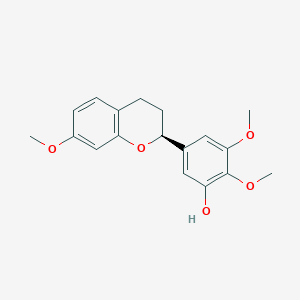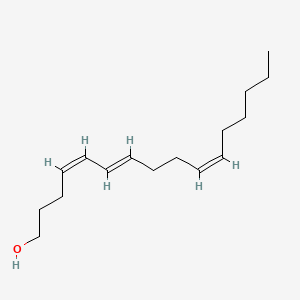
Heroin-CH2-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heroin-CH2-acid, also known as diacetylmorphine, is a semi-synthetic opioid derived from morphine. It is known for its potent analgesic and euphoric effects. This compound is classified as a Schedule I controlled substance in many countries due to its high potential for abuse and addiction. It is commonly used in illicit drug markets but also has limited medical applications in some countries for severe pain management.
准备方法
Synthetic Routes and Reaction Conditions
Heroin-CH2-acid is synthesized from morphine, which is extracted from the opium poppy (Papaver somniferum). The synthesis involves acetylation of morphine using acetic anhydride. The reaction typically occurs under reflux conditions, where morphine is dissolved in acetic anhydride and heated to produce diacetylmorphine (heroin) and acetic acid as a byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control measures due to the compound’s legal status and potential for abuse. The production facilities are equipped with advanced safety and purification systems to ensure the quality and purity of the final product .
化学反应分析
Types of Reactions
Heroin-CH2-acid undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form 6-monoacetylmorphine and morphine.
Oxidation: This compound can be oxidized to form various degradation products.
Reduction: Reduction reactions can convert this compound back to morphine under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Oxidation: Oxidizing agents such as potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be employed for reduction reactions.
Major Products Formed
6-Monoacetylmorphine: Formed during partial hydrolysis.
Morphine: Formed during complete hydrolysis or reduction.
Various degradation products: Formed during oxidation.
科学研究应用
Heroin-CH2-acid has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on opioid receptors and neurotransmitter systems.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Used in the development of opioid receptor ligands and related pharmaceuticals.
作用机制
Heroin-CH2-acid exerts its effects by binding to and activating mu-opioid receptors (MORs) in the brain and central nervous system. Upon administration, this compound is rapidly metabolized to 6-monoacetylmorphine and morphine, which then bind to MORs. This binding inhibits the release of neurotransmitters, leading to analgesia, euphoria, and sedation .
相似化合物的比较
Similar Compounds
Morphine: The parent compound from which heroin-CH2-acid is synthesized.
Codeine: Another opioid derived from morphine, used primarily as a cough suppressant and mild analgesic.
Oxycodone: A semi-synthetic opioid with similar analgesic properties but different pharmacokinetics.
Uniqueness of this compound
This compound is unique due to its rapid onset of action and high potency compared to other opioids. Its ability to cross the blood-brain barrier quickly results in intense euphoria, making it highly addictive .
属性
分子式 |
C23H25NO7 |
|---|---|
分子量 |
427.4 g/mol |
IUPAC 名称 |
3-[(4R,4aR,7S,7aR,12bS)-7,9-diacetyloxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-yl]propanoic acid |
InChI |
InChI=1S/C23H25NO7/c1-12(25)29-17-5-3-14-11-16-15-4-6-18(30-13(2)26)22-23(15,20(14)21(17)31-22)8-10-24(16)9-7-19(27)28/h3-6,15-16,18,22H,7-11H2,1-2H3,(H,27,28)/t15-,16+,18-,22-,23-/m0/s1 |
InChI 键 |
CLAQKZWDSGTQAX-YRRUUWTKSA-N |
手性 SMILES |
CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)C)CCN3CCC(=O)O |
规范 SMILES |
CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)C)CCN3CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B12371224.png)



![Disodium;3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-carboxylate](/img/structure/B12371248.png)





![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate](/img/structure/B12371311.png)

